

# The chemical structure and synthesis of Igmesine

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An In-depth Technical Guide on the Chemical Structure and Synthesis of Igmesine

### Introduction

**Igmesine**, also known by its developmental code name JO-1784, is a selective sigma-1 ( $\sigma$ 1) receptor agonist.[1] It has been investigated for its potential neuroprotective, antidepressant, and nootropic effects in preclinical studies.[1][2] Although it showed initial promise in early clinical trials for depression, it did not demonstrate significant efficacy in a large phase III trial and its development was not pursued further.[1] This guide provides a detailed overview of the chemical structure and synthesis of **Igmesine**, intended for researchers, scientists, and professionals in drug development.

### **Chemical Structure**

**Igmesine** is a disubstituted benzylamine derivative. Its chemical identity is well-characterized by various nomenclature and notation systems.

### **Chemical Identifiers**

The fundamental chemical properties and identifiers for **Igmesine** are summarized in the table below.



Identifier	Value	Reference(s)
IUPAC Name	(E)-N-(cyclopropylmethyl)-N- methyl-3,6-diphenylhex-5-en- 3-amine	[1][3][4]
CAS Number	140850-73-3	[1][5]
Molecular Formula	C23H29N	[1][4][5]
Molar Mass	319.49 g/mol	[1][5]
Canonical SMILES	CCC(C/C=C/C1=CC=CC=C1) (C2=CC=CC=C2)N(C)CC3CC 3	[3][4][5]
InChI	InChI=1S/C23H29N/c1-3- 23(22-14-8-5-9-15-22,24(2)19- 21-16-17-21)18-10-13-20-11- 6-4-7-12-20/h4-15,21H,3,16- 19H2,1-2H3/b13-10+	[1][3][5]
InChlKey	VCZSWYIFCKGTJI- JLHYYAGUSA-N	[1][5]

## **Synthesis of Igmesine**

The synthesis of racemic **Igmesine** has been described in the scientific literature. A common route involves the alkylation of 2-phenylbutyric acid followed by a series of transformations to introduce the amine functionality and the cyclopropylmethyl group.

### **Synthetic Workflow**

The overall synthetic scheme for racemic **Igmesine** is depicted in the workflow diagram below.





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Caption: Synthetic workflow for racemic **Igmesine**.

### **Experimental Protocols**

The following are the key experimental steps for the synthesis of racemic **Igmesine**.[6][7]

Step 1: Alkylation of 2-Phenylbutyric Acid (I)

- Reaction: 2-Phenylbutyric acid (I) is alkylated with cinnamyl bromide (II) using butyllithium (BuLi) in tetrahydrofuran (THF).
- Procedure: To a solution of 2-phenylbutyric acid in anhydrous THF at a reduced temperature (typically -78 °C), a solution of butyllithium is added dropwise. The mixture is stirred for a period to allow for deprotonation. Cinnamyl bromide is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product, 2-ethyl-2,5-diphenyl-4-pentenoic acid (III), is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude product, which can be purified by chromatography.

Step 2: Formation of the Azide Intermediate (IV)



- Reaction: The carboxylic acid (III) is converted to the corresponding azide (IV) using sodium azide (NaN3) and phenyl dichlorophosphate (PhOPOCI2) in dichloromethane.
- Procedure: To a solution of 2-ethyl-2,5-diphenyl-4-pentenoic acid in dichloromethane, phenyl dichlorophosphate is added, followed by the portion-wise addition of sodium azide at a controlled temperature (e.g., 0 °C). The reaction is stirred for several hours. After completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the azide (IV).

#### Step 3: Curtius Rearrangement

- Reaction: The azide (IV) undergoes a Curtius rearrangement in refluxing toluene to form the isocyanate (V).
- Procedure: The crude azide (IV) is dissolved in toluene and heated to reflux. The reaction progress can be monitored by the evolution of nitrogen gas. Once the reaction is complete, the toluene is removed in vacuo to give the isocyanate (V).

#### Step 4: Reduction of the Isocyanate (V)

- Reaction: The isocyanate (V) is reduced to the corresponding N-methylamine (VI) using a combination of lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) in THF.
- Procedure: A solution of the isocyanate (V) in THF is added dropwise to a suspension of LiAlH4 and AlCl3 in THF at 0 °C. The mixture is then heated to reflux for several hours. After cooling, the reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

#### Step 5: Acylation with Cyclopropanecarbonyl Chloride (VII)

- Reaction: The secondary amine (VI) is acylated with cyclopropanecarbonyl chloride (VII) in the presence of triethylamine (Et3N) in dichloromethane to yield the amide (VIII).
- Procedure: To a solution of the amine (VI) and triethylamine in dichloromethane,
   cyclopropanecarbonyl chloride is added dropwise at 0 °C. The reaction is stirred at room



temperature until completion. The mixture is washed with water and brine, dried, and the solvent is evaporated to give the amide (VIII).

#### Step 6: Final Reduction to Igmesine

- Reaction: The amide (VIII) is reduced with LiAlH4 and AlCl3 in a mixture of THF and ethyl
  ether to yield Igmesine.
- Procedure: The amide (VIII) is dissolved in a mixture of THF and ethyl ether and added to a
  suspension of LiAlH4 and AlCl3. The reaction is stirred, typically at reflux, for several hours.
  After workup as described in Step 4, the crude product is purified, for instance by column
  chromatography, to afford Igmesine.

### **Quantitative Data**

The following table summarizes key quantitative data associated with the synthesis of **Igmesine** and its intermediates.

Step	Product	Property	Value	Reference(s)
-	Racemic Igmesine Hemimaleate	Melting Point	99-102 °C	[7]
-	(+)-Isomer Hydrochloride	Melting Point	177 °C	[7]
-	(+)-Isomer Hydrochloride	Optical Rotation	[α]D^25 +49.7° (c 3, MeOH)	[7]

## **Mechanism of Action and Signaling Pathways**

**Igmesine** exerts its pharmacological effects primarily through its interaction with the sigma-1 receptor. As a selective agonist, it modulates several downstream signaling pathways, which are believed to be the basis for its observed neuroprotective and antidepressant-like activities.

### Sigma-1 Receptor Agonism and Neuromodulation



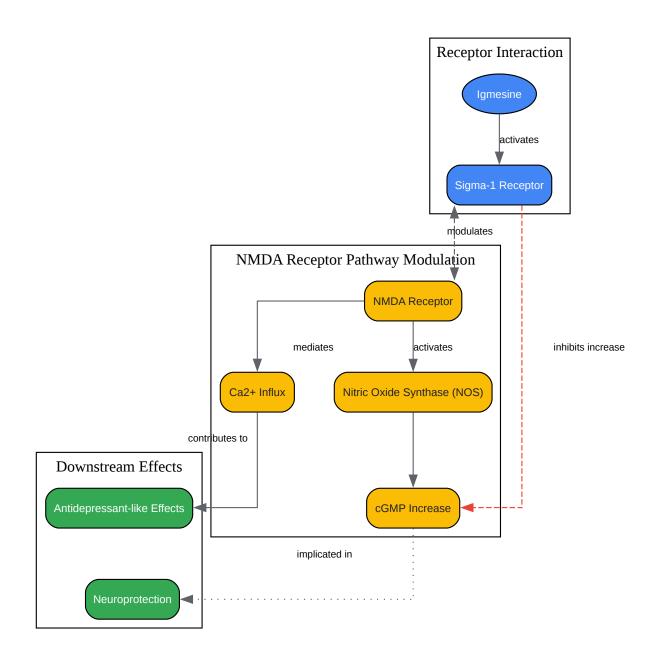




The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon activation by an agonist like **Igmesine**, it can translocate and interact with various ion channels and signaling proteins. A key aspect of **Igmesine**'s mechanism is its interference with the N-methyl-D-aspartate (NMDA) receptor signaling cascade.[8][9] It has been shown to block the NMDA-induced increase in cyclic guanosine monophosphate (cGMP).[8][9] This suggests an interaction with the NMDA receptor/nitric oxide synthase (NOS)/cGMP pathway. Furthermore, the antidepressant-like effects of **Igmesine** appear to be dependent on both intracellular and extracellular calcium, implicating a role for calcium signaling pathways.[10][11]

The proposed signaling pathway for **Igmesine** is illustrated in the diagram below.





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Caption: Proposed signaling pathway of **Igmesine**.

### Conclusion



**Igmesine** is a well-defined chemical entity with a documented synthetic route. Its biological activity as a sigma-1 receptor agonist and its influence on the NMDA receptor pathway and calcium signaling have been areas of significant research interest. While it did not proceed to clinical use, the study of **Igmesine** has contributed to the understanding of the therapeutic potential of sigma-1 receptor modulation. This guide provides a comprehensive technical overview of its chemical structure and synthesis to aid in future research and drug discovery efforts.

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